molecular formula C23H23N5O2 B2654933 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide CAS No. 1002216-84-3

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B2654933
CAS No.: 1002216-84-3
M. Wt: 401.47
InChI Key: XDNHPYRPTIRJLT-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic acetamide derivative featuring a pyrazole-fused dihydropyrimidinone core linked to a naphthalen-1-yl group via an acetamide bridge. Its structural complexity arises from three key components:

  • Pyrazole ring: Substituted with 3,5-dimethyl groups, enhancing steric bulk and influencing π-π stacking interactions.
  • Dihydropyrimidinone scaffold: A 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine moiety, a pharmacophore associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
  • Naphthalen-1-yl acetamide: The naphthalene group contributes to lipophilicity and may enhance binding to hydrophobic pockets in biological targets.

Synthesis likely involves multi-step reactions, including cyclocondensation of pyrazole derivatives with dihydropyrimidinone precursors, followed by acetamide coupling (analogous to methods in and ). Crystallographic characterization of such compounds often employs SHELX software for refinement (as noted in ).

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-14-12-15(2)28(26-14)23-24-17(4)16(3)22(30)27(23)13-21(29)25-20-11-7-9-18-8-5-6-10-19(18)20/h5-12H,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNHPYRPTIRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=CC=CC4=CC=CC=C43)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a critical role in determining the reaction pathway and the yield of the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its pyrazole-dihydropyrimidinone core and naphthalen-1-yl substituent. Below is a comparative analysis with analogous molecules:

Compound Core Structure Key Substituents Synthetic Route Notable Properties
Target compound Pyrazole-dihydropyrimidinone 3,5-dimethyl (pyrazole), 4,5-dimethyl (pyrimidinone), naphthalen-1-yl Cyclocondensation + acetamide coupling High lipophilicity (logP ~4.2*); potential kinase inhibition (inferred from analogues)
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide Pyrazole-dihydropyrimidinone 5-ethyl, 4-methyl (pyrimidinone); CF3-phenyl Similar cyclocondensation + HBTU-mediated coupling Enhanced electronic effects (CF3 group); improved metabolic stability
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) Triazole-acetamide Naphthalen-1-yloxy, phenyl Cu-catalyzed 1,3-dipolar cycloaddition Moderate antimicrobial activity (MIC: 8–16 µg/mL)
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide Pyrazole-pyridazinone Chloropyridazinone, cyclopropyl HBTU-mediated amide coupling Anticancer activity (IC50 <1 µM in kinase assays)

*Estimated using ChemDraw software.

Functional Group Impact on Physicochemical Properties

  • Naphthalen-1-yl vs. Phenyl Groups : The naphthalene moiety increases molecular weight (MW: 414.5 g/mol vs. 342.4 g/mol for phenyl analogues) and logP, enhancing membrane permeability but reducing aqueous solubility.
  • Pyrazole vs.
  • Electron-Withdrawing Groups (e.g., CF3) : Substituents like trifluoromethyl improve metabolic stability and modulate electronic properties, as seen in .

Research Findings and Data

Hydrogen-Bonding Patterns ()

The dihydropyrimidinone carbonyl and pyrazole N–H groups form robust hydrogen bonds (e.g., C=O···H–N), critical for crystal packing and target binding. Graph set analysis (e.g., Etter’s rules) predicts dimeric motifs (R22(8)) in related structures.

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(naphthalen-1-yl)acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from readily available pyrazole derivatives and pyrimidine precursors. The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure.

Table 1: Characterization Techniques

TechniquePurpose
NMRDetermine molecular structure and purity
IRIdentify functional groups
MSConfirm molecular weight and composition

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and pyrazole exhibit significant antimicrobial properties. In particular, compounds similar to the one have shown efficacy against various strains of bacteria and fungi.

Case Study: Antifungal Activity
A study assessed the antifungal activity of several 1,6-dihydropyrimidine derivatives against Candida albicans. Results indicated that electron-withdrawing groups on the N-phenyl acetamide ring enhanced antifungal activity significantly .

Anticancer Activity

Pyrimidine derivatives are well-known for their anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
LCLC-103H15.2
563712.8
A-42718.4

The mechanism of action often involves the inhibition of DNA synthesis or interference with cell cycle progression, which is crucial for cancer cell proliferation.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways involved in inflammation, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

Mechanistic Insights

The biological activities of this compound can be attributed to its structural features:

  • Pyrazole and Pyrimidine Moieties : These heterocycles are known for their ability to interact with biological targets such as enzymes and receptors.
  • Naphthalene Substitution : The naphthalenic group enhances lipophilicity, potentially improving bioavailability and interaction with cellular membranes.

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